2-溴-4-(三氟甲基)苯乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

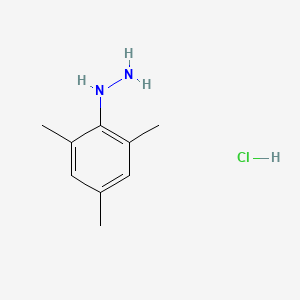

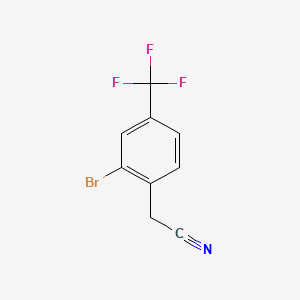

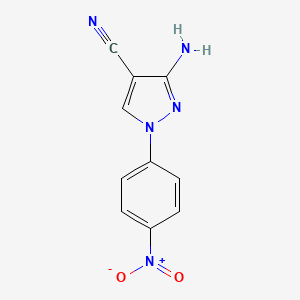

2-Bromo-4-(trifluoromethyl)phenylacetonitrile is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group. This structure makes it a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of related trifluoromethylated phenylacetonitriles has been explored in the literature. For instance, the synthesis of α-(trifluoromethyl)phenylacetonitrile was achieved by reducing the cyanohydrin of α,α,α-trifluoroacetophenone . This method provides a pathway to synthesize compounds with similar structural motifs to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Additionally, the synthesis of 2-bromo-3-fluorobenzonitrile through the bromodeboronation of aryl boronic acids indicates the potential for halogenation reactions to be used in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile has been determined through crystallography. For example, the crystal structure of 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, which shares the bromo and trifluoromethyl substituents, was found to crystallize in the orthorhombic space group with significant intermolecular interactions . These findings can provide insights into the molecular geometry and potential stacking interactions of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile.

Chemical Reactions Analysis

The reactivity of compounds with similar functional groups has been extensively studied. For instance, the electrochemical oxidation of tris(4-bromophenyl)amine in acetonitrile suggests that brominated phenyl compounds can participate in electron transfer mechanisms . Moreover, the unexpected reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which resulted in the formation of a trimeric compound, highlights the potential for unusual reactivity patterns in compounds with similar structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile can be inferred from studies on related compounds. For example, the use of trifluoromethanesulfonic acid in acetonitrile for Friedel-Crafts alkylations indicates that the acetonitrile solvent can facilitate reactions involving trifluoromethylated compounds . Additionally, the electrogenerated base-promoted synthesis of nanoparticles suggests that compounds with trifluoromethyl groups can be involved in the formation of novel materials with unique properties .

科学研究应用

Chemical Reactivity and Characterization

- The compound shows unusual reactivity, leading to the formation of a trimeric compound with the loss of three fluorine atoms, as investigated by Stazi et al. (2010) (Stazi et al., 2010).

Electrochemical Properties

- Research by Shainyan and Danilevich (2006) explores the electrochemical fluorination of various aromatic compounds, including transformations relevant to phenylacetonitrile and derivatives (Shainyan & Danilevich, 2006).

Reaction Mechanisms

- Boeini and Mobin (2011) reported the unexpected formation of 3,5-diaryl-1,2,4-thiadiazoles from the reaction of 2-bromo-2-phenylacetonitrile derivatives, showcasing the compound's versatile reactivity (Boeini & Mobin, 2011).

Application in Derivatization for Analysis

- Ingalls et al. (1984) describe the use of a related compound, 4'-bromophenacyl triflate, in preparing carboxylic acid derivatives for chromatography, highlighting a potential application in analytical chemistry (Ingalls et al., 1984).

Insecticidal and Acaricidal Activities

- Liu et al. (2012) synthesized 2-arylpyrrole derivatives, including compounds structurally related to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, and evaluated their insecticidal and acaricidal activities (Liu et al., 2012).

Phase-Transfer Catalysis

- Thompson and Reeves (1983) investigated phase-transfer catalysis involving phenylacetonitrile, an approach that might be applicable to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (Thompson & Reeves, 1983).

Steric Pressure Studies

- Schlosser et al. (2006) studied the trifluoromethyl group's role in transmitting steric pressure in various chemical reactions, which could inform the understanding of reactions involving 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (Schlosser et al., 2006).

安全和危害

属性

IUPAC Name |

2-[2-bromo-4-(trifluoromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUZTTSDBHOIAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380930 |

Source

|

| Record name | 2-Bromo-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(trifluoromethyl)phenylacetonitrile | |

CAS RN |

474024-36-7 |

Source

|

| Record name | 2-Bromo-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)

![4-[(4-Fluorophenyl)sulfanyl]aniline](/img/structure/B1272913.png)